molecular formula C10H10O4 B8752500 4,7-Dimethoxyphthalide CAS No. 64019-78-9

4,7-Dimethoxyphthalide

Cat. No. B8752500
CAS RN: 64019-78-9
M. Wt: 194.18 g/mol
InChI Key: ABFJCCZUMNBAAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,7-Dimethoxyphthalide is a useful research compound. Its molecular formula is C10H10O4 and its molecular weight is 194.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4,7-Dimethoxyphthalide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,7-Dimethoxyphthalide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

64019-78-9

Product Name

4,7-Dimethoxyphthalide

Molecular Formula

C10H10O4

Molecular Weight

194.18 g/mol

IUPAC Name

4,7-dimethoxy-3H-2-benzofuran-1-one

InChI

InChI=1S/C10H10O4/c1-12-7-3-4-8(13-2)9-6(7)5-14-10(9)11/h3-4H,5H2,1-2H3

InChI Key

ABFJCCZUMNBAAI-UHFFFAOYSA-N

Canonical SMILES

COC1=C2COC(=O)C2=C(C=C1)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To an ice-cold solution of 1.7 g. of sodium borohydride in 100 ml. of dimethylformide is added 9.2 g. of 3,6-dimethoxyphthalic anhydride. The cold bath is removed and the mixture stirred for one hour. The mixture is cooled in ice and 20 ml. of hydrochloric acid is slowly added. The solvent is removed in vacuo and the residue is slurried in 100 ml. of water. The resulting solid is filtered, dissolved in chloroform and dried. After removal of solvent, the solid is recrystallized from toluene to yield 4,7-dimethoxyphthalide with a melting point of 168°-170° C.
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.